molecular formula C19H21N3O6 B14450864 1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate CAS No. 73972-42-6

1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate

Cat. No.: B14450864
CAS No.: 73972-42-6
M. Wt: 387.4 g/mol
InChI Key: UAWBYGNSXYRDMH-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate is a chemical compound with the molecular formula C5H11NO4. It is also known by other names such as 2-ethyl-2-nitropropanediol and 2-ethyl-2-nitro-1,3-propanediol . This compound is characterized by its nitro group and its diol structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate typically involves the nitration of 2-ethyl-1,3-propanediol. The reaction conditions often require the use of nitric acid and a suitable solvent under controlled temperature conditions to ensure the selective nitration of the compound . Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and acyl chlorides for esterification. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can undergo redox reactions, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate can be compared with similar compounds such as:

    2-Nitro-2-methyl-1,3-propanediol: Similar structure but with a methyl group instead of an ethyl group.

    1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-: Contains a hydroxymethyl group instead of a nitro group.

    2-Methyl-2-nitro-1,3-propanediol: Similar nitro group but with a different alkyl substitution

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Properties

CAS No.

73972-42-6

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

[2-nitro-2-(phenylcarbamoyloxymethyl)butyl] N-phenylcarbamate

InChI

InChI=1S/C19H21N3O6/c1-2-19(22(25)26,13-27-17(23)20-15-9-5-3-6-10-15)14-28-18(24)21-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,20,23)(H,21,24)

InChI Key

UAWBYGNSXYRDMH-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)NC1=CC=CC=C1)(COC(=O)NC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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